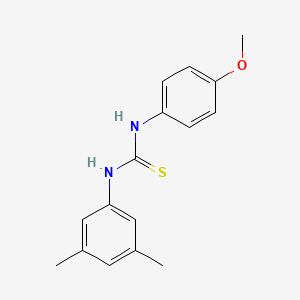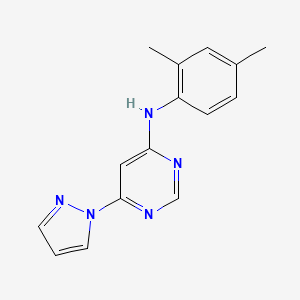![molecular formula C16H20N2O5 B5723082 2,2,6,6-tetramethyl-1-[(4-nitrobenzoyl)oxy]-4-piperidinone](/img/structure/B5723082.png)
2,2,6,6-tetramethyl-1-[(4-nitrobenzoyl)oxy]-4-piperidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,6-tetramethyl-1-[(4-nitrobenzoyl)oxy]-4-piperidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is commonly referred to as TBN or TBNON, and it is a yellow crystalline powder that is soluble in most organic solvents.
Wirkmechanismus
TBN's mechanism of action is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that play a role in inflammation and cancer cell growth. TBN has also been shown to have antioxidant properties, which may contribute to its potential health benefits.
Biochemical and Physiological Effects:
Studies have shown that TBN has a number of biochemical and physiological effects. For example, TBN has been shown to reduce the production of inflammatory cytokines, which are proteins that play a role in the development of inflammation. TBN has also been shown to inhibit the growth of cancer cells in vitro and in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using TBN in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, TBN's solubility in water is limited, which can make it difficult to work with in certain experiments. Additionally, TBN's mechanism of action is not yet fully understood, which can make it challenging to design experiments that accurately measure its effects.
Zukünftige Richtungen
There are several future directions for research on TBN. One potential area of study is the development of TBN-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand TBN's mechanism of action and how it interacts with other molecules in the body. Finally, TBN's potential applications in agriculture as a pesticide and herbicide warrant further investigation.
Synthesemethoden
The synthesis of TBN involves a multi-step process that begins with the reaction of piperidine with acetic anhydride to form N-acetyl-4-piperidinone. This intermediate is then reacted with 4-nitrobenzoyl chloride to form 4-nitrobenzoyl-4-piperidinone. Finally, the product is treated with 2,2,6,6-tetramethyl-4-piperidinol to yield TBN.
Wissenschaftliche Forschungsanwendungen
The unique chemical properties of TBN make it an ideal candidate for various scientific research applications. One of the primary applications of TBN is in the field of medicine, where it has been shown to have potential as an anti-inflammatory and anti-cancer agent. TBN has also been studied for its potential use in agriculture as a pesticide and herbicide.
Eigenschaften
IUPAC Name |
(2,2,6,6-tetramethyl-4-oxopiperidin-1-yl) 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-15(2)9-13(19)10-16(3,4)18(15)23-14(20)11-5-7-12(8-6-11)17(21)22/h5-8H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUQVSRBNFNAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(N1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) 4-nitrobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5723007.png)


![N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5723027.png)



![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5723054.png)

![methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate](/img/structure/B5723066.png)
![6-chloro-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5723077.png)

![ethyl 3-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate](/img/structure/B5723089.png)
![N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide](/img/structure/B5723090.png)